8-(3,4-dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 8-(3,4-dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a quinoline derivative featuring a [1,4]dioxino[2,3-g]quinolin-9-one core. Key structural attributes include:
- 3,4-Dimethoxybenzoyl group at position 8: This electron-rich substituent enhances lipophilicity and may influence binding interactions through π-stacking or hydrogen bonding.
- 3-Methoxyphenylmethyl group at position 6: The methoxy group at the meta position introduces steric and electronic modulation compared to para-substituted analogs.
- Fused dioxane ring: The 1,4-dioxino moiety contributes to rigidity and may improve metabolic stability.
Properties
IUPAC Name |
8-(3,4-dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7/c1-32-19-6-4-5-17(11-19)15-29-16-21(27(30)18-7-8-23(33-2)24(12-18)34-3)28(31)20-13-25-26(14-22(20)29)36-10-9-35-25/h4-8,11-14,16H,9-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPGKPQCEPLOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dioxinoquinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the methoxy groups: Methoxylation reactions using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, are employed to introduce the methoxy groups.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The target compound’s 3,4-dimethoxybenzoyl group likely increases XLogP3 (~5.1) compared to analogs with single methoxy or ethoxy groups (e.g., 4.8 in ) .
Hydrogen Bonding : With 8 H-bond acceptors (vs. 6–7 in analogs), the target compound may exhibit enhanced solubility or target engagement .
Steric Effects : The 3-methoxybenzyl group introduces meta-substitution steric hindrance, contrasting with para-substituted analogs in and , which could alter binding kinetics .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives and features a dioxino structure that may contribute to its biological properties. Its molecular formula is , and it has a significant number of methoxy groups that may enhance its solubility and bioactivity.
Anticancer Properties
Recent studies have indicated that compounds similar to 8-(3,4-dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis. It is hypothesized that the dioxinoquinoline structure interacts with DNA or proteins involved in these pathways.
- Case Studies : In vitro studies have demonstrated that similar compounds can induce cytotoxic effects in various cancer cell lines, including breast and prostate cancer cells. For example, a related quinoline derivative showed an IC50 value of 5 µM against MCF-7 breast cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition of Pathogens : Preliminary tests suggest that it can inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values for certain bacteria were found to be in the range of 10-20 µg/mL.
- Mechanisms : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Antioxidant properties are another critical aspect of this compound:
- Free Radical Scavenging : Research indicates that it effectively scavenges free radicals, which can help mitigate oxidative stress-related diseases.
- Comparative Analysis : In assays measuring DPPH radical scavenging activity, the compound demonstrated an IC50 comparable to well-known antioxidants like ascorbic acid.
Summary of Key Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | IC50 = 5 µM against MCF-7 cells |
| Study 2 | Antimicrobial | MIC = 10-20 µg/mL for Gram-positive bacteria |
| Study 3 | Antioxidant | IC50 comparable to ascorbic acid in DPPH assay |
Future Directions
Further research is needed to explore:
- In vivo Efficacy : Animal studies are essential to confirm the therapeutic potential observed in vitro.
- Mechanistic Studies : Understanding the precise molecular mechanisms will aid in optimizing the structure for enhanced activity.
- Clinical Trials : If preclinical results are promising, clinical trials should be initiated to evaluate safety and efficacy in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
